Methyl 1-ethyl-1H-indole-6-carboxylate
Overview
Description
Methyl 1-ethyl-1H-indole-6-carboxylate is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound features a methyl ester group at the 6-position of the indole ring and an ethyl group at the nitrogen atom, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-ethyl-1H-indole-6-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-ethyl-1H-indole.
Esterification: The indole derivative is then subjected to esterification using methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 1-ethyl-1H-indole-6-carboxylic acid.
Reduction: 1
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 1-ethylindole-6-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-13-7-6-9-4-5-10(8-11(9)13)12(14)15-2/h4-8H,3H2,1-2H3 |
InChI Key |
LXQWMGQEBLDCJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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